Ethyl 3-(benzyloxy)benzoate
Overview
Description
Ethyl 3-(benzyloxy)benzoate is a chemical compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and ethanol, with a benzyloxy group attached to the 3rd carbon of the benzoate ester .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . The process typically involves designing and synthesizing a series of compounds, selecting a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate ester (benzoic acid and ethanol) with a benzyloxy group attached to the 3rd carbon . The InChI code for this compound is1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 256.3 . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Anti-Juvenile Hormone Activity
Ethyl 3-(benzyloxy)benzoate derivatives exhibit significant anti-juvenile hormone (JH) activities, which induce precocious metamorphosis in silkworm larvae (Bombyx mori). This metamorphosis, a clear sign of JH deficiency, can be counteracted by juvenile hormone agonists like methoprene. These compounds' activities vary with their molecular structure, and some demonstrate different effects based on their enantiomeric forms. The most notable compound in this class is ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), showing high activity at low doses (Kuwano et al., 2008); (Fujita et al., 2003); (Yamada et al., 2016).
Synthesis of Biochemical Derivatives
This compound derivatives are used in the synthesis of various biochemical compounds. For example, these derivatives play a role in the preparation of phosphatidylinositol 4,5-bisphosphate analogs, demonstrating their versatility in biochemical synthesis (Watanabe & Nakamura, 1997). Another application is in the synthesis of [3,4,1′-13C3]genistein, an internal standard in isoflavone analysis by mass spectrometric methods (Oldfield, Chen, & Botting, 2007).
Crystal Engineering and Luminescence Studies
This compound derivatives contribute to crystal engineering, where they form hydrogen-bonded dimers in benzoic acid derivatives. This property is crucial in developing new supramolecular tectons for various applications (Kohmoto et al., 2009). They also influence the luminescent properties of lanthanide coordination compounds, where electron-donating or withdrawing groups in the benzoates can significantly affect the photophysical properties (Sivakumar et al., 2010).
Role in the Synthesis of Antiplatelet Drug Candidates
This compound derivatives have been used in the synthesis of novel antiplatelet drug candidates. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is crucial for the development of new antiplatelet drugs (Chen et al., 2008).
Biological Activity in Marine-Derived Fungi
This compound derivatives, such as those isolated from the marine-derived fungus Engyodontium album, have been identified for their biological activities. These compounds demonstrated inhibitory activities against pathogens like methicillin-resistant Staphylococcus aureus and Vibrio vulnificus (Wang et al., 2017).
Synthesis of Edeine Analogs
In the field of medicinal chemistry, this compound derivatives are used in the synthesis of orthogonally protected diamino acids, which are important for synthesizing edeine analogs. These compounds have potential therapeutic applications, showcasing the versatility of this compound derivatives in drug synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Safety and Hazards
Ethyl 3-(benzyloxy)benzoate is classified as a warning hazard under the GHS07 pictogram . It may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
ethyl 3-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYUYXLFVKXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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